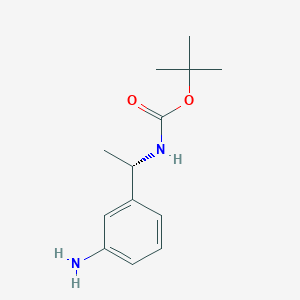

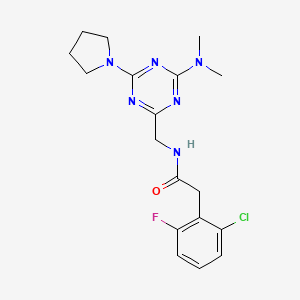

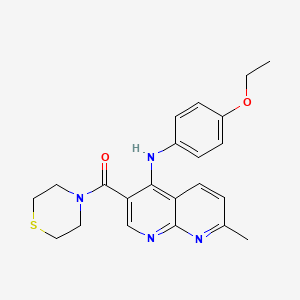

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

The synthesis of “tert-Butyl carbamate” involves a three-component coupling of amines, carbon dioxide, and halides, enabling an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis

The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers . The CO2 gas that forms during the reaction should be allowed to escape .Physical And Chemical Properties Analysis

“tert-Butyl carbamate” is a white to slightly yellow needle-like solid . It has a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate serves as a valuable reagent in the synthesis of N-Boc-protected anilines. The N-Boc group (tert-butoxycarbonyl) provides protection for the amine functionality, allowing for selective reactions. Researchers commonly employ this compound in palladium-catalyzed coupling reactions to introduce the Boc-protecting group onto aromatic amines .

Tetrasubstituted Pyrrole Synthesis

Pyrroles are essential heterocyclic compounds with diverse applications in medicinal chemistry and materials science. tert-Butyl carbamate has been utilized in the synthesis of tetrasubstituted pyrroles. Specifically, it enables the functionalization of pyrroles with ester or ketone groups at the C-3 position. These modified pyrroles exhibit unique properties and can serve as building blocks for drug discovery and organic materials .

Medicinal Chemistry

The compound’s structural features make it an interesting candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying the substituents on the aromatic ring and the carbamate group, scientists can fine-tune the compound’s biological activity. tert-Butyl carbamate derivatives may exhibit promising anti-inflammatory, antiviral, or anticancer properties .

Organic Synthesis

tert-Butyl carbamate participates in various organic transformations, including amidation reactions, nucleophilic substitutions, and cyclizations. Its stability and ease of handling make it a convenient reagent for synthetic chemists. By judiciously selecting reaction conditions, researchers can access a wide range of functionalized products .

Peptide Chemistry

In peptide synthesis, tert-butyl carbamate serves as a protecting group for amino acids. By temporarily blocking the amino group, chemists can selectively manipulate other functional groups without affecting the peptide backbone. After completing the desired modifications, the Boc group is readily removed, revealing the unmodified amino group. This strategy allows for efficient peptide assembly and modification .

Polymer Chemistry

Researchers have explored tert-butyl carbamate-containing monomers for polymerization reactions. These monomers can be incorporated into copolymers or homopolymers, leading to materials with tailored properties. The resulting polymers may find applications in drug delivery, coatings, or responsive materials .

Mechanism of Action

properties

IUPAC Name |

tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

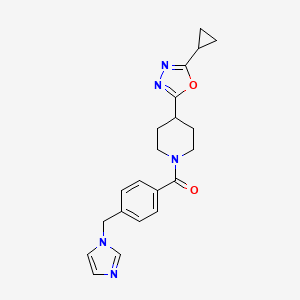

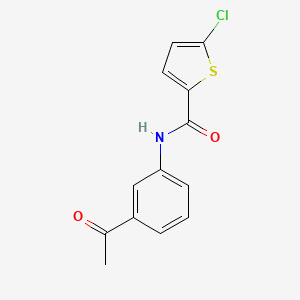

![5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2690761.png)

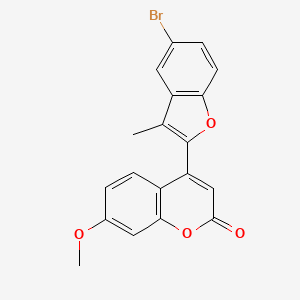

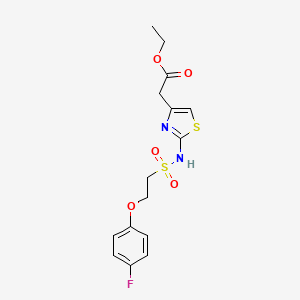

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690766.png)

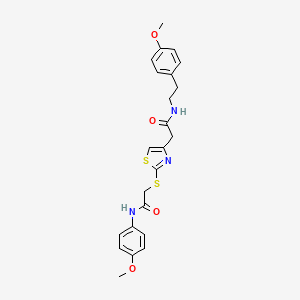

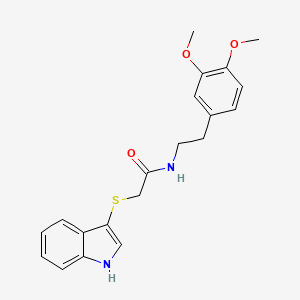

![1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2690775.png)

![1,9-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B2690778.png)